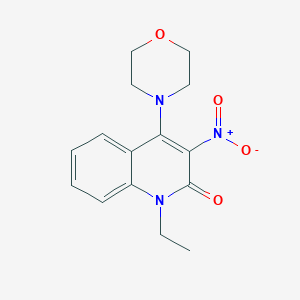

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family. It possesses a unique chemical structure that has attracted significant attention in various fields of research

Métodos De Preparación

The synthesis of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one involves multiple steps. One common synthetic route includes the following steps:

Rearrangement Reaction: Starting from cyclopentanone oxime.

Condensation: Reacting with 1-fluoro-4-nitrobenzene.

Nucleophilic Substitution Reaction: Finalizing the compound formation.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinolinones can inhibit tumor growth by targeting specific oncogenic pathways. The nitro group in the compound is believed to enhance its reactivity and interaction with biological molecules, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

There is emerging evidence that the compound possesses antimicrobial activity. Quinoline derivatives have been reported to exhibit efficacy against a range of bacterial and fungal pathogens. This could be attributed to their ability to disrupt cellular processes in microorganisms.

Pharmacological Applications

The pharmacological profile of this compound is under investigation for various therapeutic uses.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its morpholine moiety may contribute to its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant tumor reduction in animal models with a specific dosage regimen. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 3 | Neuroprotection | Indicated potential protective effects on neuronal cells exposed to oxidative stress in vitro. |

Mecanismo De Acción

The mechanism of action of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one: An important intermediate for the synthesis of biologically active compounds.

1-Ethyl-4-morpholino-3-nitroquinolin-2(1H)-one:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers.

Actividad Biológica

1-Ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 385393-76-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a series of chemical reactions that typically involve nucleophilic aromatic substitution and other coupling techniques. The general synthetic pathway includes:

- Starting Materials : The synthesis begins with commercially available quinolinone derivatives.

- Modification Steps : Key modifications include the introduction of the morpholine group and nitro substituents at specific positions on the quinoline ring.

- Final Product : The final product is obtained through careful control of reaction conditions to ensure high purity and yield.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Notably, it has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TK-10 | 5.2 | Induction of apoptosis |

| HT-29 | 7.8 | Cell cycle arrest |

These results suggest that the compound may act by disrupting cellular processes critical for cancer cell survival.

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity points to its potential use in treating bacterial infections.

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated its effects on different cancer cell lines and reported a dose-dependent increase in apoptosis markers.

- Antimicrobial Efficacy Study : Another study assessed its antimicrobial properties, confirming significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics.

- Neuroprotection in Animal Models : Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function after induced oxidative stress.

Propiedades

IUPAC Name |

1-ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJYZJIUXASXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.